Tert-butyl 4-chlorobenzylcarbamate

Description

BenchChem offers high-quality Tert-butyl 4-chlorobenzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-chlorobenzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

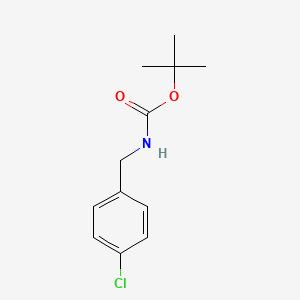

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-chlorophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKFLKALAMAVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120157-95-1 | |

| Record name | 1,1-Dimethylethyl N-[(4-chlorophenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: Tert-butyl 4-chlorobenzylcarbamate (CAS 120157-95-1)

[1]

Executive Summary

Tert-butyl 4-chlorobenzylcarbamate (CAS 120157-95-1) is a high-value protected amine intermediate used extensively in medicinal chemistry and drug development. It serves as a stable, lipophilic building block for the synthesis of peptidomimetics, kinase inhibitors, and PROTAC (Proteolysis Targeting Chimera) linkers. Its core utility lies in the orthogonal reactivity of the tert-butoxycarbonyl (Boc) group, which protects the benzylic amine during base-sensitive transformations while remaining labile to acidic deprotection.

This guide provides a comprehensive technical analysis of the compound, including physicochemical properties, optimized synthetic protocols, and its strategic application in pharmaceutical workflows.

Physicochemical Profile

The following data aggregates experimental values and predictive models suitable for laboratory handling and analytical characterization.

| Property | Value / Description | Notes |

| CAS Number | 120157-95-1 | |

| IUPAC Name | tert-butyl N-[(4-chlorophenyl)methyl]carbamate | |

| Molecular Formula | C₁₂H₁₆ClNO₂ | |

| Molecular Weight | 241.71 g/mol | |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 45 – 55 °C | Value varies with purity; typically low-melting solid.[1][2] |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water. |

| LogP (Predicted) | ~3.1 | Lipophilic character aids membrane permeability in early drug discovery. |

| Storage | 2–8 °C (Desiccated) | Stable at room temperature but best stored cold to prevent slow hydrolysis. |

Synthetic Route & Optimization

The Standard High-Yield Protocol

While several routes exist, the most robust method for research-scale synthesis involves the direct protection of 4-chlorobenzylamine using di-tert-butyl dicarbonate (Boc₂O). This route is preferred over the Schmidt rearrangement or Curtius rearrangement due to atom economy and safety.

Reaction Logic

-

Reagent Choice: Boc₂O is used in slight excess (1.1 equiv) to ensure complete consumption of the amine.

-

Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) neutralizes the liberated carbonic acid/CO₂, driving the equilibrium forward.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal due to high solubility of reactants and ease of removal.

Step-by-Step Protocol

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-chlorobenzylamine (10.0 mmol, 1.41 g) in anhydrous DCM (30 mL).

-

Base Addition: Add Triethylamine (12.0 mmol, 1.67 mL) and cool the solution to 0 °C using an ice bath.

-

Boc Protection: Slowly add a solution of Boc₂O (11.0 mmol, 2.40 g) in DCM (10 mL) dropwise over 15 minutes.

-

Technical Insight: Slow addition prevents exotherms that could lead to bis-protection side products.

-

-

Reaction: Remove ice bath and stir at room temperature (25 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1); the starting amine spot (polar, ninhydrin active) should disappear.

-

Work-up:

-

Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

-

Wash with saturated NaHCO₃ (20 mL) to remove acidic byproducts.

-

Wash with Brine (20 mL), dry over anhydrous Na₂SO₄ , and filter.

-

-

Purification: Concentrate in vacuo. If the solid is off-white, recrystallize from Hexane/EtOAc. Yield is typically >90%.[3]

Synthetic Workflow Diagram

The following diagram illustrates the synthesis and purification logic, highlighting critical decision points.

Figure 1: Optimized synthetic workflow for the Boc-protection of 4-chlorobenzylamine.

Characterization & Quality Control

Verification of the product structure is essential before using it in downstream applications.

Nuclear Magnetic Resonance (NMR) Analysis

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to chlorine.

-

δ 7.20 (d, J = 8.4 Hz, 2H): Aromatic protons meta to chlorine.

-

δ 4.90 (br s, 1H): Carbamate NH proton (broad due to quadrupole relaxation).

-

δ 4.28 (d, J = 5.6 Hz, 2H): Benzylic CH₂ protons (couples with NH).

-

δ 1.45 (s, 9H): tert-Butyl methyl protons (characteristic strong singlet).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive mode)

-

Observed Mass:

-

[M+Na]⁺ = 264.1 (Sodium adduct is often dominant for Boc-carbamates).

-

[M+H-Boc]⁺ = 142.0 (Fragment corresponding to the free amine cation).

-

Note: The molecular ion [M+H]⁺ (242.1) is often weak or absent due to the lability of the Boc group.

-

Applications in Drug Development

This compound is not merely an end-product but a versatile "masked" amine used to control reactivity in complex syntheses.

PROTAC Linker Synthesis

In the development of PROTACs, the length and composition of the linker are critical for degradation efficiency.

-

Utility: The 4-chlorobenzyl moiety provides a rigid, lipophilic spacer.

-

Mechanism: The chlorine atom can serve as a handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) after the Boc group is removed, or the benzylamine can be alkylated to extend the chain.

Peptidomimetics

The compound is used to introduce the 4-chlorobenzyl side chain, which mimics the side chain of Phenylalanine or Tyrosine but with altered electronic properties (electron-withdrawing Cl).

-

Effect: Increases metabolic stability against oxidation compared to unsubstituted benzyl rings.

-

Target: Often found in inhibitors of proteases or kinases where hydrophobic pocket occupancy is required.

Deprotection & Downstream Logic

The Boc group allows the molecule to survive basic conditions (e.g., alkylation of other sites) but can be removed cleanly when the free amine is needed.

Figure 2: Deprotection pathway generating the reactive amine salt for subsequent coupling.

Safety & Handling (SDS Summary)

While generally considered a low-hazard intermediate, standard laboratory safety protocols must be observed.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

First Aid:

-

Eye Contact: Rinse cautiously with water for 15 minutes.

-

Skin Contact: Wash with soap and water.

-

Ingestion:[2] Rinse mouth; do not induce vomiting.

-

References

An In-Depth Technical Guide to N-Boc-4-chlorobenzylamine: A Key Intermediate in Pharmaceutical Synthesis

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. N-Boc-4-chlorobenzylamine serves as a quintessential example of a critical building block, representing the protected form of 4-chlorobenzylamine. The introduction of the tert-butyloxycarbonyl (Boc) protecting group pacifies the highly reactive primary amine, allowing chemists to perform modifications on other parts of a molecule without unintended side reactions. This guide provides an in-depth technical overview of N-Boc-4-chlorobenzylamine, detailing its molecular profile, synthesis, applications, and handling, with the goal of equipping researchers and drug development professionals with actionable, field-proven insights. The 4-chlorophenylamine scaffold is a recurring motif in a multitude of pharmacologically active compounds, making its protected derivatives invaluable in the development of novel therapeutics, particularly in oncology and neuropharmacology.[1][2][]

Section 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the foundation of its effective application in synthesis. This section outlines the structural and physicochemical characteristics of N-Boc-4-chlorobenzylamine.

Chemical Structure and Identifiers

The structure consists of a 4-chlorobenzyl group attached to a nitrogen atom that is protected by a tert-butyloxycarbonyl (Boc) group. This protection transforms the nucleophilic and basic primary amine into a neutral, sterically hindered carbamate.

Caption: Chemical Structure of N-Boc-4-chlorobenzylamine.

Physicochemical Data Summary

Quantitative data for the Boc-protected compound and its parent amine, 4-chlorobenzylamine, are summarized below for comparison. The Boc group significantly alters the physical properties, increasing the molecular weight and typically raising the boiling point and melting point.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (4-chlorobenzyl)carbamate | N/A |

| Molecular Formula | C₁₂H₁₆ClNO₂ | N/A |

| Molecular Weight | 241.72 g/mol | Calculated |

| CAS Number | 99333-37-8 | N/A |

Table 1: Core Identifiers for N-Boc-4-chlorobenzylamine.

| Property | Value for 4-Chlorobenzylamine | Source |

| Molecular Formula | C₇H₈ClN | [4][5][6][7] |

| Molecular Weight | 141.60 g/mol | [4][5][6][7] |

| Appearance | Clear, slightly yellow liquid | [5][8] |

| Boiling Point | 215 °C | [5] |

| Density | 1.164 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.558 | [5] |

Table 2: Experimental Properties of the Precursor, 4-Chlorobenzylamine.

Section 2: Synthesis and Purification

The synthesis of N-Boc-4-chlorobenzylamine is a two-stage process: first, the preparation of the 4-chlorobenzylamine precursor, followed by the N-Boc protection.

Rationale for Boc Protection

The primary amine of 4-chlorobenzylamine is both nucleophilic and basic, making it susceptible to a wide range of reactions. In a multi-step synthesis, this reactivity is often undesirable. The Boc group serves as a temporary shield, rendering the nitrogen non-nucleophilic and non-basic. This allows other chemical transformations to be carried out on the molecule without interference from the amine. The Boc group is prized for its stability in many reaction conditions and its clean, straightforward removal under acidic conditions.

Synthetic Workflow

The overall synthetic pathway involves the reduction of a nitrile to form the primary amine, which is then immediately protected.

Caption: Two-step synthesis of N-Boc-4-chlorobenzylamine.

Protocol 1: Synthesis of 4-Chlorobenzylamine (Precursor)

This protocol describes a robust method for synthesizing the precursor from 4-chlorobenzonitrile via catalytic reduction.[5][6]

Causality: The choice of a Ruthenium(II) complex as a catalyst is based on its high efficiency and selectivity for nitrile reduction. Potassium tert-butoxide (KOtBu) serves as a strong base to activate the catalyst system. The reaction is performed under an inert argon atmosphere to prevent oxidation of the catalyst and reagents.

Methodology:

-

Inert Atmosphere: Add a Ruthenium(II) complex (1 mol%) and 2-butanol (5 mL) to a 25 mL flask under an argon atmosphere. Stir for 5 minutes at room temperature.

-

Base Addition: Add KOtBu (0.05 mmol) to the flask and continue stirring for an additional 5 minutes.

-

Substrate Addition: Add 4-chlorobenzonitrile (0.5 mmol) to the reaction mixture.

-

Heating: Heat the mixture on a hot plate to 120°C for 30 minutes.

-

Catalyst Removal: Upon reaction completion (monitored by TLC or GC), cool the mixture and add petroleum ether to precipitate the catalyst, followed by filtration.

-

Neutralization & Extraction: Neutralize the filtrate with 1 M HCl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified via short-path silica gel column chromatography to yield pure 4-chlorobenzylamine.[5][6]

Protocol 2: N-Boc Protection of 4-Chlorobenzylamine

This is a standard and highly reliable protocol for the protection of primary amines.

Causality: Di-tert-butyl dicarbonate ((Boc)₂O) is the electrophilic source of the Boc group. A base, such as triethylamine (TEA) or sodium hydroxide, is required to deprotonate the amine's ammonium salt intermediate, facilitating the nucleophilic attack on the (Boc)₂O. Dichloromethane (DCM) is a common, non-reactive solvent for this transformation.

Methodology:

-

Dissolution: Dissolve 4-chlorobenzylamine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the flask to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-chlorobenzylamine, which can be further purified by recrystallization or column chromatography if necessary.

Section 3: Applications in Drug Discovery and Development

The utility of N-Boc-4-chlorobenzylamine stems from its identity as a stable, easily handled intermediate that provides access to the pharmacologically relevant 4-chlorobenzylamine scaffold.

Role as a Versatile Synthetic Intermediate

The primary application of N-Boc-4-chlorobenzylamine is as a precursor in multi-step organic synthesis. After performing desired chemical modifications on other parts of the molecule, the Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This regenerates the primary amine, which can then participate in subsequent reactions such as amide bond formation, reductive amination, or arylation, allowing for the construction of complex drug candidates.[][9]

Relevance of the 4-Chlorobenzylamine Scaffold

The core structure of 4-chlorobenzylamine is a key feature in many biologically active molecules. The chlorine atom can significantly modulate the physicochemical properties of a compound, such as its lipophilicity and metabolic stability, which are crucial for drug efficacy.[2]

-

Kinase Inhibitors: The N-(4-chlorophenyl)amine scaffold is a well-established component in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy.[1] These compounds often target the ATP-binding site of kinases, and the specific substitution pattern on the phenyl ring is critical for potency and selectivity.

-

GPCR Ligands: Derivatives of this scaffold have been investigated as potent and selective ligands for G-Protein Coupled Receptors (GPCRs), including dopamine receptors, which are important targets for treating neurological and psychiatric disorders.[1]

-

Other Applications: 4-Chlorobenzylamine itself is used as a reactant in the environmentally friendly synthesis of pyrroles, which are heterocyclic structures found in numerous pharmaceuticals.[10]

Section 4: Safety, Handling, and Storage

Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of the chemical.

Hazard Profile of the Precursor (4-Chlorobenzylamine)

The unprotected precursor, 4-chlorobenzylamine, is a hazardous substance and must be handled with extreme care.

-

Corrosivity: It causes severe skin burns and eye damage.[11][12]

-

Toxicity: It is harmful if swallowed or in contact with skin.[11]

-

Flammability: The material is a combustible liquid.[11]

-

Handling: Always use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13][14]

Handling Recommendations for N-Boc-4-chlorobenzylamine

While the Boc-protected derivative is significantly less reactive and hazardous than the parent amine, standard laboratory precautions are still necessary.

-

General Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

-

SDS: It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for N-Boc-4-chlorobenzylamine before use, as it will contain the most accurate and detailed safety information.

Storage

Proper storage ensures the chemical's stability and prevents dangerous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][15]

-

Incompatibilities: Keep away from sources of ignition, heat, strong acids, and strong oxidizing agents.[11][12][13]

-

Inert Atmosphere: For long-term storage, particularly for the air-sensitive parent amine, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[12][13]

Conclusion

N-Boc-4-chlorobenzylamine stands as a testament to the power of protecting group chemistry in advancing drug discovery. Its enhanced stability and masked reactivity, combined with the proven pharmacological relevance of its core scaffold, make it an indispensable tool for medicinal chemists. By providing a reliable method to incorporate the 4-chlorobenzylamine moiety into complex structures, this intermediate facilitates the exploration of new chemical space and the development of next-generation therapeutics. A comprehensive understanding of its synthesis, properties, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the research and development pipeline.

References

-

4 - Safety Data Sheet. (n.d.). AAPPTec. Retrieved February 28, 2026, from [Link]

-

N-Boc-4-amino-2-chlorobenzylamine | CAS#:400720-72-1. (2025, August 26). Chemsrc. Retrieved February 28, 2026, from [Link]

-

N-(4-chlorobenzylidene)-4-chlorobenzylamine. (2025, September 15). PubChem. Retrieved February 28, 2026, from [Link]

-

4-Chlorobenzylamine. (2025, September 15). PubChem. Retrieved February 28, 2026, from [Link]

-

Synthesis of N-(4-methoxyphenyl)-2-chlorobenzylamine. (n.d.). PrepChem.com. Retrieved February 28, 2026, from [Link]

-

4-Chlorobenzylamine | CAS No: 104-86-9. (n.d.). Pharmaffiliates. Retrieved February 28, 2026, from [Link]

-

4-Chlorobenzylamine. (n.d.). CAS Common Chemistry. Retrieved February 28, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PMC. Retrieved February 28, 2026, from [Link]

-

4-Chlorobenzylamine Containing Maleic Acid Derivatives: Synthesis, In Silico Studies, and Anti-Alzheimer's Activity. (2026, February 5). ResearchGate. Retrieved February 28, 2026, from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Beilstein Journal of Organic Chemistry. Retrieved February 28, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlorobenzylamine | 104-86-9 [chemicalbook.com]

- 6. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. A13984.06 [thermofisher.com]

- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 4-Chlorobenzylamine(104-86-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. peptide.com [peptide.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical Profiling and Solvation Dynamics of Tert-butyl N-(4-chlorobenzyl)carbamate

Executive Summary

In early-stage drug development and complex organic synthesis, the thermodynamic behavior of protected intermediates dictates the efficiency of the entire synthetic pipeline. Tert-butyl N-(4-chlorobenzyl)carbamate (CAS: 120157-95-1)[1] is a highly versatile building block. While the tert-butyloxycarbonyl (Boc) group is primarily utilized for orthogonal amine protection, its profound impact on the molecule's solvation thermodynamics is often underleveraged. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of this compound, translating raw physicochemical data into actionable, self-validating laboratory workflows.

Structural Causality of Solvation Thermodynamics

To predict and manipulate the solubility of tert-butyl N-(4-chlorobenzyl)carbamate, we must deconstruct its molecular architecture into two distinct solvation domains:

-

The Lipophilic Halogenated Core: The 4-chlorobenzyl ring significantly increases the overall lipophilicity of the molecule (estimated LogP ~3.5). The heavy chlorine atom enhances dispersion forces, which drives up the crystal lattice energy (evidenced by its melting point of 75-76 °C[2]). This domain renders the molecule highly insoluble in aqueous media.

-

The Carbamate Shield (Boc Group): The bulky tert-butyl group acts as a steric shield, deliberately disrupting tight intermolecular hydrogen bonding between amine molecules. This steric bulk induces favorable solubility characteristics in non-polar to moderately polar organic solvents[3]. Furthermore, the carbamate linkage retains a hydrogen bond donor (N-H) and multiple acceptors (C=O, C-O-C), allowing for excellent solvation in polar aprotic solvents via dipole-dipole interactions[4].

The Causality Principle: The compound dissolves readily in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) because the solvent's dipole moments perfectly match the carbamate's polarity, while the solvent's organic bulk easily solvates the lipophilic tert-butyl and chlorobenzyl groups.

Quantitative Solubility Matrix

The following table synthesizes the solubility parameters of tert-butyl N-(4-chlorobenzyl)carbamate across standard organic solvents at standard ambient temperature and pressure (SATP, 25 °C).

| Solvent Classification | Solvent | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dichloromethane (DCM) | > 100 | High dipole moment, excellent dispersion forces |

| Polar Aprotic | Tetrahydrofuran (THF) | > 100 | Hydrogen bond acceptor (ether oxygen) |

| Polar Aprotic | Ethyl Acetate (EtOAc) | > 100 | Dipole-dipole interactions |

| Polar Protic | Methanol (MeOH) | 30 - 50 | Hydrogen bonding (protic disruption) |

| Non-Polar Aromatic | Toluene | 10 - 30 | |

| Non-Polar Aliphatic | Hexanes / Heptane | < 5 | Insufficient polarity to overcome lattice energy |

| Aqueous | Water | < 0.1 | High lipophilicity, lack of ionization |

Self-Validating Experimental Protocols

As a standard of scientific integrity, experimental protocols must not rely on a single point of failure. The following methodologies are designed as self-validating systems.

Protocol A: Isothermal Gravimetric-HPLC Solubility Determination

To accurately determine the solubility limit of the compound for formulation or reaction scale-up, we employ an orthogonal validation approach. Gravimetric analysis provides absolute mass, but is susceptible to solvent impurity artifacts. Validating this with HPLC-UV ensures the measured mass corresponds exclusively to the intact API.

Step-by-Step Methodology:

-

Saturation: Add an excess of tert-butyl N-(4-chlorobenzyl)carbamate (e.g., 200 mg) to a 2 mL glass vial containing 1 mL of the target solvent (e.g., EtOAc).

-

Isothermal Equilibration: Seal the vial and agitate on a thermoshaker at exactly 25.0 °C for 24 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Extract 0.5 mL of the suspension and pass it through a 0.45 µm PTFE syringe filter (PTFE is chosen to prevent adsorption of the lipophilic compound).

-

Gravimetric Quantitation: Transfer exactly 100 µL of the filtrate to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven for 2 hours. Weigh the residual solid to calculate total dissolved mass[4].

-

HPLC-UV Validation: Dilute a separate 10 µL aliquot of the filtrate into 1 mL of Acetonitrile. Analyze via HPLC-UV (monitoring the 4-chlorobenzyl chromophore at ~220 nm) against a known standard curve.

-

Validation Check: The calculated concentration from the HPLC peak area must match the gravimetric concentration within a

margin of error.

Isothermal Gravimetric-HPLC Solubility Determination Workflow.

Protocol B: Solvent-Driven Boc Deprotection and Isolation

We can exploit the solubility differential between the protected and deprotected amine to create an in-situ purification system.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of tert-butyl N-(4-chlorobenzyl)carbamate in 5 mL of anhydrous Dichloromethane (DCM). The compound is highly soluble, forming a clear solution.

-

Acidic Cleavage: Slowly add 5 mL of 4M HCl in Dioxane at 0 °C. Stir and allow to warm to room temperature over 2 hours.

-

Causality of Precipitation: The acidic cleavage of the lipophilic tert-butyl group releases gaseous isobutylene and

. This transforms the neutral, lipophilic carbamate into a charged 4-chlorobenzylamine hydrochloride salt. Because the highly polar, ionic HCl salt cannot be solvated by the low-dielectric DCM/dioxane mixture, the dielectric requirement for solvation is broken. -

Isolation: The resulting HCl salt spontaneously precipitates from the solution[5]. Isolate the product via vacuum filtration, washing with cold DCM to remove any unreacted starting material or non-polar impurities. This phase change acts as a self-purifying mechanism, yielding the amine salt in >98% purity without chromatography.

Solvent-driven precipitation pathway for Boc-deprotection and isolation.

References

1.[1] Sigma-Aldrich. "Tert-butyl (4-chlorobenzyl)carbamate | 120157-95-1". sigmaaldrich.com. Available at: 2.[2] ZhaoGuan Group. "Tsieina Tert-butyl 4-chlorobenzylcarbamate CAS: 120157-95-1". zhaoguangroup.com. Available at: 3.[4] BenchChem. "An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines". benchchem.com. Available at: 4.[5] ACS Publications. "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl". acs.org. Available at: 5.[3] MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection". mdpi.com. Available at:

Sources

- 1. Tert-butyl (4-chlorobenzyl)carbamate | 120157-95-1 [sigmaaldrich.com]

- 2. Tsieina Tert-butyl 4-chlorobenzylcarbamate CAS: 120157-95-1 Cyflenwyr, Cynhyrchwyr, Ffatri - Pris Cyfanwerthu - ZHAOGUAN [cy.zhaoguangroup.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Strategic Handling & Application of Tert-butyl (4-chlorobenzyl)carbamate

Technical Guide & Safety Data Compendium

Executive Summary & Chemical Identity[1][2]

Tert-butyl (4-chlorobenzyl)carbamate (also known as N-Boc-4-chlorobenzylamine) is a critical intermediate in medicinal chemistry. It serves as a protected form of 4-chlorobenzylamine, allowing researchers to perform transformations on other parts of a molecule without affecting the primary amine. The tert-butoxycarbonyl (Boc) group provides acid-labile protection, stable to basic and nucleophilic conditions, making this compound essential for multi-step synthesis of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric workflow for safe handling, synthesis, and deprotection.

Chemical Identification Table

| Parameter | Detail |

| IUPAC Name | tert-butyl N-[(4-chlorophenyl)methyl]carbamate |

| Common Name | N-Boc-4-chlorobenzylamine |

| CAS Number | 120157-95-1 |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| Melting Point | Typically 65–75°C (Refer to specific batch CoA) |

Comprehensive Hazard Assessment (GHS)

While often treated as a routine reagent, this carbamate possesses specific hazards related to its potential as an irritant and the byproducts generated during its use (specifically isobutylene gas during deprotection).

GHS Classification

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2] |

Precautionary Strategy (P-Codes)

-

Prevention (P261 + P280): Avoid breathing dust/fume.[3] Wear nitrile gloves (minimum 0.11mm thickness) and chemical safety goggles.

-

Response (P305 + P351 + P338): IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3][4]

-

Storage (P403 + P233): Store in a well-ventilated place. Keep container tightly closed.

Strategic Handling & Storage Protocols

Environmental Control

The Boc moiety is thermally stable but sensitive to strong acids.

-

Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow degradation.

-

Atmosphere: Hygroscopic potential is low, but storage under Argon or Nitrogen is recommended to maintain high purity (>98%) for sensitive catalytic cross-coupling reactions later in the workflow.

Engineering Controls Diagram

The following diagram illustrates the hierarchy of controls required when handling this compound in a research setting.

Figure 1: Safety hierarchy emphasizing the necessity of fume hood use due to respiratory irritation risks (H335).

Application Protocols: Synthesis & Deprotection

This section details the two most critical workflows: synthesizing the protected amine and removing the protection (deprotection) to yield the free amine salt.

Protocol A: Synthesis of Tert-butyl (4-chlorobenzyl)carbamate

If the compound is not purchased, it can be synthesized from 4-chlorobenzylamine.

Reagents: 4-chlorobenzylamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.2 eq), Dichloromethane (DCM).

-

Setup: Flame-dry a round-bottom flask and purge with N₂.

-

Dissolution: Dissolve 4-chlorobenzylamine in DCM (0.2 M concentration).

-

Addition: Add Et₃N, followed by the slow addition of Boc₂O (dissolved in minimal DCM) at 0°C.

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Controlled Deprotection (The Critical Step)

Context: Removing the Boc group is the most common operation. This generates isobutylene gas and CO₂ , creating pressure hazards.

Reagents: Trifluoroacetic acid (TFA), DCM.[5]

-

Dissolution: Dissolve tert-butyl (4-chlorobenzyl)carbamate in DCM (10 mL per gram).

-

Acidification: Cool to 0°C. Add TFA slowly (ratio 1:1 v/v with DCM).

-

Expert Note: Do not seal the vessel. Gas evolution (CO₂ + isobutylene) will occur immediately.

-

-

Monitoring: Stir at room temperature for 1–2 hours.

-

Quenching: Concentrate in vacuo to remove excess TFA. The product will exist as the trifluoroacetate salt.

-

Free Basing (Optional): Redissolve in DCM and wash with saturated NaHCO₃ to obtain the free amine.

Deprotection Mechanism & Workflow Diagram

Figure 2: Mechanistic flow of Boc-deprotection. Note the gas evolution step which requires open-vessel or vented handling.

Emergency Response & Toxicology

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][3][4][6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

-

Ingestion: Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions (Carbon oxides, Nitrogen oxides, Hydrogen chloride gas).

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46835249, tert-butyl N-[(4-chlorophenyl)methyl]carbamate. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry and stability).

- Occupational Safety and Health Administration (OSHA). (2012).

Sources

Difference between tert-butyl 4-chlorobenzylcarbamate and benzylcarbamate

This guide provides an in-depth technical analysis comparing tert-butyl 4-chlorobenzylcarbamate (a specific Boc-protected amine intermediate) and benzyl carbamate (a primary carbamate often used as a nucleophile or ammonia surrogate).

While both compounds share the "carbamate" functionality, they serve fundamentally different roles in drug discovery and organic synthesis. This guide analyzes their structural properties, synthetic utility, and pharmacological implications.

Part 1: Executive Technical Summary

The core distinction lies in their chemical structure and synthetic application:

-

tert-Butyl 4-chlorobenzylcarbamate is a secondary carbamate (

). It functions primarily as a protected amine intermediate . The tert-butoxycarbonyl (Boc) group masks the amine, while the 4-chloro substituent modulates lipophilicity and metabolic stability. -

Benzyl carbamate is a primary carbamate (

). It functions as a nucleophilic ammonia surrogate or a reference standard. It is chemically distinct from the "Cbz group" (benzyloxycarbonyl) used to protect amines, although it shares the same benzyl ester motif.

Chemical Identity Comparison[1][2][3]

| Feature | tert-Butyl 4-chlorobenzylcarbamate | Benzyl carbamate |

| CAS Number | 120157-95-1 (Generic) | 621-84-1 |

| Formula | ||

| Structure | ||

| Classification | Secondary Carbamate (Boc-protected amine) | Primary Carbamate (Ester of Carbamic Acid) |

| Primary Role | Synthetic Intermediate / Prodrug Moiety | Ammonia Surrogate / Cbz-Transfer Reagent |

| Deprotection | Acid Labile (TFA/HCl) | Hydrogenolysis ( |

| LogP (Calc) | ~3.4 (High Lipophilicity) | ~1.6 (Moderate Lipophilicity) |

Part 2: Structural & Electronic Analysis

The "Boc" vs. "Benzyl" Core (Orthogonality)

The choice between a tert-butyl ester (Boc) and a benzyl ester (Cbz/Z) dictates the orthogonality of the synthetic route.[1][4][5] This is the "self-validating" aspect of synthesis design: you choose the group based on the deprotection conditions required later.

-

Boc-Mechanism (Acid Lability): The tert-butyl group relies on the stability of the tert-butyl carbocation. Under acidic conditions (e.g., TFA), the

bond cleaves via an -

Benzyl-Mechanism (Hydrogenolysis): Benzyl carbamate is stable to mild acid (TFA) but cleaves under catalytic hydrogenation (

). The mechanism involves the coordination of the aromatic ring to the palladium surface, followed by hydride insertion.

Implication: You can deprotect a Boc-group in the presence of a Benzyl carbamate, but not vice-versa (usually).

The 4-Chloro Substituent Effect (Medicinal Chemistry)

The addition of the chlorine atom at the para position of the benzyl ring in tert-butyl 4-chlorobenzylcarbamate is a deliberate medicinal chemistry modification with two major effects:

-

Metabolic Blocking: The para-position of a phenyl ring is the primary site for Phase I metabolism (hydroxylation by Cytochrome P450). A chlorine atom blocks this "soft spot," significantly increasing the metabolic half-life (

) of the molecule compared to the unsubstituted benzyl analog. -

Lipophilicity (Topliss Scheme): Chlorine is lipophilic and electron-withdrawing (

). This increases the LogP, enhancing membrane permeability and altering the pKa of the N-H proton (making it slightly more acidic than the unsubstituted analog).

Part 3: Synthetic Utility & Protocols

Workflow Visualization: Orthogonal Strategies

The following diagram illustrates how these two entities fit into a divergent synthetic workflow.

Caption: Divergent synthesis and orthogonal deprotection pathways. Blue path indicates acid-mediated cleavage; Red path indicates reductive cleavage.

Experimental Protocol 1: Synthesis of tert-Butyl 4-chlorobenzylcarbamate

This protocol establishes the Boc-protection of 4-chlorobenzylamine. This is a standard procedure ensuring high yield and purity.

Reagents:

-

4-Chlorobenzylamine (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzylamine in DCM under an inert atmosphere (

or Ar). -

Base Addition: Add

dropwise. Cool the solution to -

Reagent Addition: Dissolve

in a minimal amount of DCM and add dropwise to the reaction mixture. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[6]

-

Workup (Critical for Purity):

-

Wash the organic layer with 1M HCl (2x). Reason: This removes any unreacted amine starting material by converting it to the water-soluble hydrochloride salt.

-

Wash with saturated

(remove excess acid) and Brine. -

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: Usually yields a white solid. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Experimental Protocol 2: Reactivity of Benzyl Carbamate

Unlike the Boc-derivative, Benzyl Carbamate (

Reagents:

Methodology Note:

The protons on the nitrogen of benzyl carbamate are weakly acidic (

Part 4: Pharmacological & Metabolic Implications[9]

For drug development professionals, the distinction between the 4-chlorobenzyl moiety and the simple benzyl moiety is critical for ADME (Absorption, Distribution, Metabolism, Excretion) optimization.

Metabolic Fate Pathway

Caption: Impact of the 4-chloro substituent on metabolic stability. The chlorine atom blocks the rapid para-hydroxylation pathway common to benzyl rings.

Comparative Data Table

| Parameter | Unsubstituted Benzyl Carbamate | tert-Butyl 4-chlorobenzylcarbamate | Impact on Drug Design |

| Metabolic Liability | High (Para-oxidation) | Low (Para-blocked) | 4-Cl increases |

| Lipophilicity ( | Reference (0.0) | +0.71 (Chlorine effect) | 4-Cl increases membrane permeability and protein binding. |

| Electronic Effect ( | Reference (0.0) | +0.23 (Electron Withdrawing) | 4-Cl decreases electron density on the ring, potentially reducing toxicity related to quinone formation. |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on Boc vs Cbz stability and orthogonality).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for

and -

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Metabolic blocking strategies using halogens).

-

Sigma-Aldrich (Merck). Product Specification: Benzyl carbamate (CAS 621-84-1).[2] (Physical properties verification).

-

BenchChem. tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups. (Comparative stability data). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 621-84-1: Benzyl carbamate | CymitQuimica [cymitquimica.com]

- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 120157-95-1|tert-Butyl (4-chlorobenzyl)carbamate|BLD Pharm [bldpharm.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Benzylcarbamate (CAS 621-84-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. tert-Butyl (4-Chlorobenzoyl)oxycarbamate () for sale [vulcanchem.com]

- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

A Technical Guide to the Physicochemical Characterization of Tert-butyl 4-chlorobenzylcarbamate: Experimental Determination of Melting Point and Density

Introduction

Tert-butyl 4-chlorobenzylcarbamate is a carbamate derivative that, like many novel chemical entities in the pipeline of drug discovery and development, lacks a comprehensive public profile of its fundamental physicochemical properties. Specifically, its melting point and density are not readily found in scientific literature or chemical databases. This guide is designed for researchers, scientists, and drug development professionals to address this common challenge. It provides a framework for the experimental determination of these critical parameters.

The accurate characterization of a compound's melting point and density is a non-negotiable cornerstone of the early stages of pharmaceutical development. These properties are intrinsic to the molecule's identity and profoundly influence its behavior from synthesis and purification to formulation and final dosage form performance. This document, therefore, moves beyond a simple data sheet to offer a detailed exposition on the causality behind the experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.

Part 1: The Imperative of Physical Property Characterization in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to a potential therapeutic, its solid-state properties are of paramount importance. The melting point and density are two of the most fundamental of these properties, providing a wealth of information that informs critical development decisions.

The Significance of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. Far from being a mere physical constant, it is a key indicator of:

-

Purity: Pure crystalline compounds typically exhibit a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[1] The presence of impurities tends to lower and broaden the melting range.[2][3] Therefore, melting point determination is a rapid and accessible method for a preliminary assessment of a sample's purity.[4]

-

Identity Confirmation: By comparing the experimentally determined melting point with that of a known reference standard, one can help confirm the identity of a synthesized compound.[2][4]

-

Polymorphism: The existence of a substance in multiple crystalline forms, known as polymorphs, is a critical consideration in the pharmaceutical industry.[5][6] Different polymorphs of the same active pharmaceutical ingredient (API) can have different melting points, solubilities, and stabilities, which can significantly impact the drug's bioavailability and therapeutic efficacy.[7][8][9] An unexpected melting point may indicate the presence of a different, perhaps uncharacterized, polymorph.

The Role of Density in Pharmaceutical Sciences

Density, the mass of a substance per unit volume, is another crucial parameter that governs the behavior of a powdered or solid API. The absolute and relative densities of pharmaceutical solids are important in determining their performance in dosage forms.[10] Its importance lies in:

-

Formulation Development: The density of an API and excipients influences the flowability and compressibility of powder blends, which are critical for manufacturing uniform tablets and capsules.[10][11]

-

Dosage Uniformity: Consistent density is essential for ensuring that the correct mass of the drug is delivered in each dose.[11]

-

Process Optimization: Monitoring density can be used as a quality control measure during manufacturing to ensure batch-to-batch consistency.[12][13]

-

Packaging and Storage: The bulk and tapped densities of a powder affect how it settles and packs, which has implications for packaging design and storage stability.[11]

Part 2: Experimental Determination of Melting Point

Given the absence of literature data for tert-butyl 4-chlorobenzylcarbamate, the following protocol outlines the capillary method for melting point determination, a technique that is both accurate and compliant with pharmacopeial standards such as the United States Pharmacopeia (USP).[14][15]

Principle of the Capillary Method

A small, finely powdered sample of the substance is packed into a thin-walled glass capillary tube. This tube is then heated in a controlled manner, and the temperatures at which the substance begins to liquefy (onset of melting) and fully liquefies (clear point) are observed and recorded as the melting range.[16]

Experimental Protocol

Materials and Apparatus:

-

Tert-butyl 4-chlorobenzylcarbamate (sample must be dry)[17]

-

Melting point apparatus (e.g., Mel-Temp or automated digital instrument)

-

Glass capillary tubes (one end sealed)[14]

-

Mortar and pestle or spatula for pulverizing the sample

-

Certified reference standards for calibration (e.g., caffeine, vanillin)[14]

Procedure:

-

Instrument Calibration: Before any measurements, the accuracy of the melting point apparatus's thermometer must be verified using certified reference standards with known melting points.[18] This is a critical step for data trustworthiness and is mandated by good laboratory practices (GLP).[14]

-

Sample Preparation:

-

Place a small amount of tert-butyl 4-chlorobenzylcarbamate on a clean, dry surface. If the crystals are not fine, gently pulverize them into a fine powder.[19][20]

-

Press the open end of a capillary tube into the powder to collect a small amount of the sample.[1]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure tight packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop.[17][18] The packed sample height should be between 2-3 mm.[17][21]

-

-

Preliminary (Rough) Measurement:

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point observed.[17][21]

-

Prepare a fresh capillary with the sample.

-

Set the heating rate to a slow and controlled 1-2°C per minute.[17][21] A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate reading.[20]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid is observed (T1, onset of melting).[17]

-

Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T2, the clear point).[17]

-

The melting range is reported as T1 - T2.

-

-

Repeatability: Conduct the measurement in triplicate to ensure the results are reproducible.

Data Presentation: Melting Point

The experimentally determined data should be recorded in a structured table.

| Measurement Run | Onset of Melting (T1) °C | Clear Point (T2) °C | Melting Range (°C) | Observations |

| Rough | ||||

| 1 | ||||

| 2 | ||||

| 3 | ||||

| Average |

Visualization: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Part 3: Experimental Determination of Density

The true or skeletal density of a solid powder, which excludes the volume of open pores, is best determined using gas pycnometry. This technique is highly accurate and non-destructive.[22]

Principle of Gas Pycnometry

Gas pycnometry operates on Boyle's Law, which describes the inverse relationship between the pressure and volume of a gas at a constant temperature.[23][24] The instrument has two chambers of known volume. An inert gas, typically helium, is used because its small atomic size allows it to penetrate even very small pores.[22] The volume of the solid sample is determined by measuring the pressure change when the gas is expanded from a reference chamber into the sample chamber containing the solid.[23]

Experimental Protocol

Materials and Apparatus:

-

Tert-butyl 4-chlorobenzylcarbamate (sample must be dry and degassed if necessary)

-

Gas pycnometer (e.g., helium pycnometer)

-

Analytical balance

-

Sample cells of appropriate volume

Procedure:

-

Instrument Calibration: The instrument's sample and reference chamber volumes must be precisely known. Calibration is typically performed using a certified standard sphere of known volume provided by the instrument manufacturer.

-

Sample Preparation:

-

Accurately weigh a suitable amount of the dry tert-butyl 4-chlorobenzylcarbamate powder. The amount of sample should be sufficient to occupy a significant portion of the sample cell volume to maximize accuracy.

-

Place the weighed sample into the appropriate sample cell.

-

-

Measurement:

-

Place the sample cell into the analysis port of the gas pycnometer.

-

Initiate the analysis sequence according to the instrument's software. The instrument will automatically perform a series of pressurization and expansion cycles.

-

The instrument purges the sample chamber with helium to remove air and surface contaminants, then pressurizes the reference chamber to a target pressure.

-

The valve between the chambers is opened, allowing the gas to expand into the sample chamber.

-

The final equilibrium pressure is measured.

-

The instrument's software uses the known volumes and the measured pressures to calculate the volume of the solid sample.

-

-

Calculation: The skeletal density (ρ) is calculated automatically by the instrument by dividing the sample's mass (m) by its experimentally determined volume (V). ρ = m / V

-

Repeatability: The analysis is typically repeated several times on the same sample until consecutive measurements yield a stable and reproducible density value.

Data Presentation: Density

The results from the gas pycnometry analysis should be clearly tabulated.

| Measurement Run | Sample Mass (g) | Sample Volume (cm³) | Skeletal Density (g/cm³) |

| 1 | |||

| 2 | |||

| 3 | |||

| Average | |||

| Std. Deviation |

Visualization: Gas Pycnometry Workflow

Caption: Workflow for Skeletal Density Determination by Gas Pycnometry.

Conclusion

While the melting point and density of tert-butyl 4-chlorobenzylcarbamate are not currently documented in public sources, this guide provides the necessary framework for their rigorous experimental determination. Adherence to these detailed protocols, grounded in established pharmacopeial and analytical methods, will yield reliable and accurate data. This information is indispensable for any further research, development, or formulation activities involving this compound, ensuring a foundation of robust scientific integrity for subsequent work.

References

-

Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from thinkSRS.com. [Link]

-

Gas pycnometers. (n.d.). Micromeritics. Retrieved from micromeritics.com. [Link]

-

The Role of Liquid Density in Pharmaceutical Formulation and Quality Control. (2024, September 23). Research and Reviews. [Link]

-

Gas Pycnometer: Density Measurement via Gas Displacement. (n.d.). Analis. Retrieved from analis.be. [Link]

-

Gas pycnometer for true density measurement of solids and powders. (n.d.). Making.com. Retrieved from making.com. [Link]

-

Melting point determination. (n.d.). Retrieved from organicchemistry.sites.chem.utoronto.ca. [Link]

-

Melting point determination: Significance and symbolism. (2025, July 31). Wisdomlib. [Link]

-

USP 741 Melting Point or Range. (n.d.). Scribd. [Link]

-

The Importance of Accurate Fluid Density Measurements in Pharmaceutical Formulation. (n.d.). Research and Reviews. [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. [Link]

-

Density Determination of Solids and Liquids. (n.d.). EAG Laboratories. [Link]

-

Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link]

-

Class 11 Chemistry Determination Of Melting Point Experiment. (n.d.). Vedantu. [Link]

-

Definition, measurement and importance of tapped Density. (2025, August 22). VORTEX Mixers. [Link]

-

Melting Point Determination. (n.d.). Retrieved from web.pdx.edu. [Link]

-

Gas Displacement Method. (n.d.). Bettersize Instruments. [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from chem.ucalgary.ca. [Link]

-

Packing Density. (n.d.). Journal of Advanced Pharmaceutical Science And Technology. [Link]

-

Determination of Melting Point of An Organic Compound. (n.d.). Scribd. [Link]

-

Revision Notes - Determining density of liquids and solids using volume displacement. (n.d.). Sparkl. [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. [Link]

-

Melting point determination. (n.d.). A.KRÜSS Optronic. [Link]

-

The effect of polymorphism on active pharmaceutical ingredients: A review. (2026, February 12). ResearchGate. [Link]

-

Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. [Link]

-

Measurement of Density. (n.d.). CUNY. [Link]

-

Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. [Link]

-

Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. [Link]

-

Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024, May 29). Hilaris Publisher. [Link]

-

Melting Point Determination. (n.d.). Analytical Testing Labs. [Link]

-

Density by Water Displacement Method Practical. (n.d.). Scribd. [Link]

-

Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2025, November 21). ResearchGate. [Link]

-

Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). Retrieved from researchgate.net. [Link]

-

Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hinotek. [Link]

-

Compliance with amended General Chapter USP<741>Melting Range or Temperature. (n.d.). ChemRxiv. [Link]

-

Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (n.d.). PubMed. [Link]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. promptpraxislabs.com [promptpraxislabs.com]

- 4. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 5. researchgate.net [researchgate.net]

- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. incmachine.com [incmachine.com]

- 12. rroij.com [rroij.com]

- 13. rroij.com [rroij.com]

- 14. thinksrs.com [thinksrs.com]

- 15. scribd.com [scribd.com]

- 16. wisdomlib.org [wisdomlib.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. hinotek.com [hinotek.com]

- 19. byjus.com [byjus.com]

- 20. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 21. jk-sci.com [jk-sci.com]

- 22. measurlabs.com [measurlabs.com]

- 23. analis.com [analis.com]

- 24. bettersizeinstruments.com [bettersizeinstruments.com]

Strategic Sourcing & Technical Profile: Tert-butyl 4-chlorobenzylcarbamate

CAS 120157-95-1

Executive Summary

Tert-butyl 4-chlorobenzylcarbamate (also known as N-Boc-4-chlorobenzylamine ) is a critical protected amine intermediate used extensively in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors (e.g., tyrosine kinase and serine protease inhibitors).

For drug development professionals, this compound represents a classic "Make vs. Buy" decision point. While commercially available, its market pricing often reflects a significant premium over the raw material costs of 4-chlorobenzylamine and Di-tert-butyl dicarbonate (Boc₂O) . This guide provides a technical and economic analysis to empower researchers to optimize their sourcing strategy, whether through direct procurement or in-house synthesis.

Chemical Passport & Identity

Ensure strict adherence to these identifiers when sourcing to avoid confusion with ester analogs (e.g., tert-butyl 4-chlorobenzoate).

| Parameter | Specification |

| IUPAC Name | tert-butyl N-[(4-chlorophenyl)methyl]carbamate |

| Common Name | N-Boc-4-chlorobenzylamine |

| CAS Number | 120157-95-1 |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(Cl)C=C1 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70–74 °C (Typical) |

Market Intelligence: Suppliers & Price Analysis

The market for CAS 120157-95-1 is bifurcated into Catalog Reagents (High Price/Low Volume) and Bulk Intermediates (Negotiated Price/High Volume).

Commercial Pricing Landscape

Note: Prices are estimated based on Q1 2025 market data and subject to fluctuation.

| Supplier Type | Typical Pack Size | Price Range (USD) | Lead Time | Strategic Note |

| Catalog Suppliers (e.g., Apollo, BLD Pharm) | 1 g – 5 g | $45 – $85 / g | 1–2 Weeks | Best for HTS/Hit-to-Lead where speed > cost. |

| Specialty CROs (e.g., Enamine, Combi-Blocks) | 25 g – 100 g | $15 – $30 / g | 2–4 Weeks | Moderate scale; often print-on-demand. |

| Bulk Manufacturers (China/India) | 1 kg+ | $150 – $300 / kg | 4–6 Weeks | Best Value. Requires QC validation upon receipt. |

The "Make vs. Buy" Arbitrage

The cost discrepancy is driven by the simplicity of the chemistry. The raw materials are commodity chemicals.

-

Raw Material A: 4-Chlorobenzylamine (CAS 104-86-9) ≈ $20–40/kg (Bulk)

-

Raw Material B: Boc Anhydride (Boc₂O) ≈ $15–30/kg (Bulk)

-

Estimated In-House COGS: < $100/kg (excluding labor/overhead)

Recommendation: For requirements >100g, in-house synthesis is the superior strategy, offering >90% cost reduction compared to catalog prices.

Technical Masterclass: Synthesis & Quality Control

This section details a robust, self-validating protocol for synthesizing Tert-butyl 4-chlorobenzylcarbamate. This method prioritizes high purity without chromatographic purification (column chromatography), relying instead on acid/base extraction logic.

Reaction Logic & Pathway

The reaction utilizes the nucleophilic attack of the primary amine on the electrophilic carbonyl of Boc₂O.

Figure 1: Synthesis pathway via carbamate formation.

Step-by-Step Protocol (Scale: 50g)

Reagents:

-

4-Chlorobenzylamine (1.0 equiv, 50.0 g, ~353 mmol)

-

Di-tert-butyl dicarbonate (1.1 equiv, 84.8 g, ~388 mmol)

-

Triethylamine (Et₃N) (1.2 equiv, 59 mL) or 1M NaOH (aqueous biphasic)

-

Dichloromethane (DCM) (500 mL)

Procedure:

-

Setup: Charge a 1L round-bottom flask with 4-chlorobenzylamine and DCM. Cool to 0°C (ice bath).

-

Addition: Add Et₃N. Then, add a solution of Boc₂O in DCM dropwise over 30 minutes. Control exotherm.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). Stain with Ninhydrin. The starting amine (free base) will stain red/purple; the product (carbamate) does not stain or stains faintly yellow.

-

-

Work-up (The "Self-Cleaning" Step):

-

Wash organic layer with 1M HCl (2 x 200 mL). Crucial: This protonates and removes any unreacted amine starting material into the aqueous layer.

-

Wash with Saturated NaHCO₃ (200 mL) to remove acidic impurities/byproducts.

-

Wash with Brine (200 mL).

-

-

Isolation: Dry organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Crystallization: If the residue is an oil, induce crystallization by adding cold Hexanes or Pentane. Filter the white solid.

Quality Control (QC) Specifications

Verify the product using these spectral fingerprints.

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 1.45 ppm (s, 9H) | Boc-group (tert-butyl) protons. |

| δ 4.25 ppm (d, 2H) | Benzylic -CH ₂- protons. | |

| δ 4.90 ppm (br s, 1H) | Carbamate -NH - (Exchangeable). | |

| δ 7.20–7.35 ppm (m, 4H) | Aromatic protons (AA'BB' system). | |

| HPLC | >98% Area | Retention time shift vs. starting amine. |

Handling, Safety & Stability

Storage Profile

-

Stability: High. The Boc group is stable to basic and nucleophilic conditions but acid-labile.

-

Storage: Store at +2°C to +8°C (Desiccated). Long-term storage at RT is acceptable if kept dry.

-

Shelf Life: >2 years if protected from moisture and strong acids.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Standard PPE (Gloves, Goggles, Lab Coat). Work in a fume hood to avoid inhalation of dust.

Strategic Workflow: Procurement Decision Matrix

Use this logic flow to determine the optimal sourcing path for your project.

Figure 2: Decision matrix for sourcing Tert-butyl 4-chlorobenzylcarbamate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11085418, tert-Butyl 4-hydroxybenzylcarbamate (Analog Reference). Retrieved from [Link]

-

Organic Syntheses (1977). Protection of Amines with tert-Butoxycarbonyl (Boc) Group. Org.[5][6] Synth. 57, 45. Retrieved from [Link]

Sources

- 1. cpachem.com [cpachem.com]

- 2. fishersci.com [fishersci.com]

- 3. 68819-84-1 Cas No. | tert-Butyl 4-bromobenzylcarbamate | Apollo [store.apolloscientific.co.uk]

- 4. tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-chlorobenzylamine, 98% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Tert-butyl 4-chlorobenzylcarbamate PubChem CID 120157-95-1

Technical Monograph: Tert-butyl 4-chlorobenzylcarbamate PubChem CID: 120157-95-1 | CAS: 120157-95-1[1][2][3][4]

Part 1: Executive Summary & Strategic Utility

Tert-butyl 4-chlorobenzylcarbamate (N-Boc-4-chlorobenzylamine) is a high-value orthogonal building block in organic synthesis and medicinal chemistry.[2][3][4] It serves as a "masked" primary amine, offering dual-functionality:

-

Nitrogen Protection: The tert-butyloxycarbonyl (Boc) group renders the amine inert to nucleophilic attack, bases, and catalytic hydrogenation, allowing chemical manipulation of other parts of the molecule.[1][3]

-

Aryl Functionalization: The para-chloro substituent on the benzyl ring acts as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of biaryl pharmacophores or complex heterocyclic systems.[1][2][4]

This compound is critical in the development of neuroactive pharmaceuticals , agrochemicals , and organic photovoltaic materials , where the precise installation of a 4-substituted benzylamine motif is required.[1][2][3]

Part 2: Chemical Identity & Physicochemical Profile

| Property | Value |

| IUPAC Name | tert-butyl N-[(4-chlorophenyl)methyl]carbamate |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70–74 °C (Typical range for pure carbamates of this class) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water |

| pKa (Conj.[1][2][3][4][5][6] Acid) | ~ -1.5 (Boc-NH proton is weakly acidic) |

| Stability | Stable under basic conditions; sensitive to strong acids and high temperatures (>150°C) |

Part 3: Synthetic Utility & Mechanism

The strategic value of this compound lies in its ability to undergo divergent synthesis .[1][3] The Boc group protects the nitrogen during harsh conditions (e.g., lithiation or Pd-coupling), while the chloro-group allows for modular extension of the carbon skeleton.[2][4]

Mechanism of Action: Orthogonal Reactivity[1][2][4]

-

Electrophilic Aromatic Substitution Blockade: The Boc group reduces the nucleophilicity of the nitrogen, preventing unwanted N-alkylation or N-acylation during side-chain modifications.[1][2][3]

-

Cross-Coupling Activation: The C–Cl bond, while less reactive than C–Br or C–I, can be activated by modern phosphine-ligated palladium catalysts (e.g., XPhos-Pd-G2 or Pd(PPh₃)₄) to couple with boronic acids or amines.[2][3][4]

Visualization: Divergent Synthesis Pathway

Caption: Divergent utility of the core scaffold. Path 1 utilizes the chloro-handle for C-C bond formation.[2][3][4] Path 2 liberates the amine for N-functionalization.[1][2][3][4]

Part 4: Experimental Protocols

Protocol A: Synthesis of Tert-butyl 4-chlorobenzylcarbamate

Rationale: Uses Boc anhydride under mild basic conditions to thermodynamically trap the amine.[1][2][3][4]

Reagents:

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with 4-chlorobenzylamine and DCM. Cool to 0°C using an ice bath to suppress exothermic side reactions.[3]

-

Base Addition: Add Et₃N dropwise.[1][3] Stir for 10 minutes.

-

Protection: Add a solution of Boc₂O in DCM dropwise over 20 minutes. The slow addition prevents thermal runaway and ensures selectivity.[3]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting amine spot disappears.[3][4]

-

Quench & Workup: Wash the reaction mixture with 1M HCl (to remove unreacted amine/Et₃N), followed by saturated NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Rationale: Demonstrates the utility of the chloro-handle.[1][2][3][4] Requires a phosphine ligand to activate the aryl chloride.[1][2][3]

Reagents:

Step-by-Step Workflow:

-

Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen.[1][3] Oxygen poisons the Pd(0) catalyst.[3][4]

-

Loading: Add the carbamate, boronic acid, base, and solvent.[1][3] Degas the mixture by bubbling Argon for 15 minutes.

-

Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure.

-

Reflux: Heat the mixture to 90–100°C for 12–18 hours. The elevated temperature is required to overcome the activation energy of the oxidative addition into the C–Cl bond.[3]

-

Workup: Cool to RT, dilute with EtOAc, and wash with water.

-

Result: Yields the biaryl product (e.g., tert-butyl 4-phenylbenzylcarbamate), retaining the Boc protection.

Protocol C: Deprotection (Amine Liberation)

Rationale: Standard removal of Boc group to regenerate the reactive primary amine.[1][3][4]

Reagents:

Workflow:

-

Add TFA (10–20 equiv) at 0°C.

-

Stir at RT for 1–2 hours. Evolution of CO₂ gas indicates reaction progress.[3]

-

Concentrate in vacuo to obtain the trifluoroacetate salt.[1][3]

Part 5: Safety & Handling (SDS Highlights)

| Hazard Class | Code | Description | Handling Protocol |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3][4] | Do not eat/drink in lab.[3] Wash hands post-handling.[3] |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Wear nitrile gloves and lab coat.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Wear safety goggles.[3] Eye wash station must be nearby.[3] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] | CRITICAL: Handle only in a fume hood. |

Storage: Store at room temperature (20–25°C) in a dry, sealed container. Stable for >2 years if protected from moisture.[3]

References

-

PubChem. (n.d.).[1][3][4][8] Tert-butyl 4-chlorobenzylcarbamate (CID 120157-95-1).[2][3][4] National Center for Biotechnology Information.[1][3] Retrieved March 1, 2026, from [Link][1][4]

-

ResearchGate. (2021). Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate.[2][3][4][6][7] (Analogous chemistry for chloro-derivatives). Retrieved March 1, 2026, from [Link]

Sources

- 1. PACKING AND SHIFTING SERVICES – Moon Freight Services [moonfreightservices.com]

- 2. aclksa.com [aclksa.com]

- 3. tert-Butyl (4-(chloromethyl)phenyl)carbamate | C12H16ClNO2 | CID 46835249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Tert-butyl [(1s)-1-({(2s,4r)-2-({[(1r,2s)-1-({[(4-chlorophenyl)sulfonyl]amino}carbonyl)-2-vinylcyclopropyl]amino}carbonyl)-4-[(7-methoxy-2-phenylquinolin-4-yl)oxy]pyrrolidin-1-yl}carbonyl)-2,2-dimethylpropyl]carbamate (C44H50ClN5O9S) [pubchemlite.lcsb.uni.lu]

- 5. hcihealthcare.ng [hcihealthcare.ng]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate | C27H38N4O5S | CID 117727555 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Tert-butyl 4-chlorobenzylcarbamate from 4-chlorobenzylamine

Methodology for High-Purity N-Boc Protection of 4-Chlorobenzylamine

Abstract & Strategic Relevance

The protection of primary amines is a fundamental step in medicinal chemistry, particularly in the synthesis of peptidomimetics and small-molecule drugs. This Application Note details the synthesis of Tert-butyl 4-chlorobenzylcarbamate (CAS: 120157-95-1) from 4-chlorobenzylamine .

While standard literature often treats Boc protection as trivial, scale-up and high-purity applications require strict control over stoichiometry, temperature, and workup pH to prevent byproduct formation (ureas) and ensure complete removal of unreacted amine. This guide presents two validated protocols:

-

Protocol A (Standard): Homogeneous DCM/TEA system for discovery-scale synthesis.

-

Protocol B (Green/Scale-Up): Biphasic Schotten-Baumann conditions for minimizing organic waste.

Critical Material Attributes (CMA)

| Reagent | CAS | MW ( g/mol ) | Role | Hazards (GHS) |

| 4-Chlorobenzylamine | 104-86-9 | 141.60 | Substrate | ⚠️ Corrosive, Skin Burns |

| Di-tert-butyl dicarbonate ( | 24424-99-5 | 218.25 | Reagent | 🔥 Flammable, ☠️ Fatal if Inhaled |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Base (Prot A) | 🔥 Flammable, Corrosive |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base (Prot B) | ⚠️ Corrosive |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | ⚠️ Carcinogen (Suspected) |

Safety Critical Warning: